Amyloid |A-Protein (1-6)

Alzheimer's immunotherapy T-cell activation vaccine safety

Amyloid β-Protein (1-6) [Aβ(1-6); sequence DAEFRH] is a synthetic hexapeptide representing the N-terminal fragment of the full-length amyloid-β peptide. It encompasses the primary metal-binding domain (His6) and the immunodominant B-cell epitope recognized by numerous anti-Aβ antibodies.

Molecular Formula C33H47N11O11
Molecular Weight 773.8 g/mol
Cat. No. B12373104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid |A-Protein (1-6)
Molecular FormulaC33H47N11O11
Molecular Weight773.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C33H47N11O11/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38)/t17-,20-,21-,22-,23-,24-/m0/s1
InChIKeyYOEKWGKBUDWPJN-YYOLRRQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (1-6) Procurement Guide: A Well-Defined N-Terminal Fragment for Alzheimer's Disease Research


Amyloid β-Protein (1-6) [Aβ(1-6); sequence DAEFRH] is a synthetic hexapeptide representing the N-terminal fragment of the full-length amyloid-β peptide. It encompasses the primary metal-binding domain (His6) and the immunodominant B-cell epitope recognized by numerous anti-Aβ antibodies [1]. Unlike longer Aβ isoforms (e.g., Aβ1-40, Aβ1-42), Aβ(1-6) lacks the hydrophobic C-terminal region responsible for fibril formation and the T-cell epitopes located in the central and C-terminal domains, making it a non-aggregating, non-T-cell-activating tool for mechanistic studies and vaccine development [2].

Why Aβ(1-6) Cannot Be Substituted with Longer Aβ Fragments in Immunotherapy and Metal-Binding Studies


Longer Aβ fragments such as Aβ1-40 and Aβ1-42 contain T-cell epitopes that trigger inflammatory T-cell responses associated with meningoencephalitis, a serious adverse event observed in clinical trials of full-length Aβ vaccines [1]. In contrast, Aβ(1-6) lacks these epitopes and does not activate Aβ-specific T-cells [1]. Furthermore, longer fragments spontaneously aggregate into oligomers and fibrils, complicating interpretation of metal-binding and oxidation experiments, whereas Aβ(1-6) remains monomeric and provides a defined, tractable model for studying N-terminal copper coordination chemistry [2].

Quantitative Differentiation of Aβ(1-6) Versus Closest Analogs: Head-to-Head Evidence


Aβ(1-6) Eliminates T-Cell Activation While Aβ1-42 Elicits 3–4-Fold Increase in Aβ-Reactive T-Cells

In a direct head-to-head comparison, CAD106 (Aβ1-6 conjugated to Qβ VLP) elicited only background levels of interferon-γ-secreting T-cells upon in vitro restimulation with Aβ1-40 or Aβ6-20, identical to unimmunized controls. In contrast, immunization with full-length Aβ1-42 in Freund's adjuvant resulted in a threefold to fourfold increase in Aβ-reactive T-cell spots under identical conditions [1]. This differential T-cell activation profile directly underpins the clinical safety advantage of Aβ(1-6)-based vaccines.

Alzheimer's immunotherapy T-cell activation vaccine safety

Aβ(1-6) Elicits Cross-Reactive Antibodies to Murine Aβ1-42, Whereas AD01 and AD02 AFFITOPES Do Not

Sera from mice immunized with Aβ1-6-KLH conjugate vaccine demonstrated significant cross-reactivity to murine Aβ1-42. In contrast, sera from AD01- and AD02-immunized animals showed no relevant binding to murine Aβ1-42. Statistical analysis: Aβ1-6 (n=9) vs. AD01 (n=10); p<0.05; Aβ1-6 (n=9) vs. AD02 (n=28); p<0.01 [1]. This broad species cross-reactivity is a unique feature of the native Aβ1-6 sequence not shared by mimotope-based AFFITOPE peptides.

Alzheimer's vaccine antibody cross-reactivity AFFITOPE comparison

Aβ(1-6) Enables Specific Detection of Metal-Catalyzed Oxidation Products with Characteristic Mass Shifts of −45 and −89 Da

Aβ(1-6) subjected to metal-catalyzed oxidation (MCO) by Cu(II)/ascorbic acid produces singly and doubly charged ions at m/z 729.2 and 364.8 (unmodified) shifting to m/z 685.3 and 343.3 (modified), corresponding to mass decreases of 45 Da and 89 Da respectively. In contrast, treatment with H₂O₂ alone produced no detectable modification of Aβ(1-6) [1]. This compound-specific oxidative signature, driven by the Asp1-His6 metal coordination site present in Aβ(1-6), is not observed with N-terminal-truncated fragments lacking His6 (e.g., Aβ4-6 FRH alone shows only weak binding, IC50 ~10⁻³ M) [2].

metal-catalyzed oxidation LC-MS assay oxidative stress Alzheimer's disease

Aβ1-6 Antigen Arrays Elicit 4- to 7.5-Fold Higher Antibody Titers Compared to Aβ1-42 Immunization Without Adjuvant

According to patent US7279165, immunization of TgRND8+ mice (transgenic for human APP) with an Aβ1-6 peptide coupled to a virus-like particle (VLP) antigen array resulted in antibody titers 4- to 7.5-fold higher than those achieved by immunization with full-length Aβ1-42 in the absence of adjuvant [1]. This quantitative superiority in immunogenicity is attributable to the highly ordered, repetitive display of the short Aβ1-6 epitope on the VLP surface, which efficiently cross-links B-cell receptors.

Alzheimer's vaccine antibody titer VLP antigen array immunogenicity

DAEFRH (1-6) Exhibits 3–4 Orders of Magnitude Higher Antibody Binding Affinity Than Shorter N-Terminal Truncation Variants

Systematic epitope mapping by competition ELISA reveals that the minimal high-affinity binding sequence for anti-Aβ antibodies is DAEFRH (1-6). The IC50 of DAEFRH (1-6) is 3.0×10⁻⁶ M against polyclonal sera and 8×10⁻⁷ M against monoclonal antibody 10D5. Progressive deletion of the N-terminal Asp residue dramatically reduces affinity: EFRH (3-6) IC50 = 6.0×10⁻⁶ M (sera), and FRH (4-6) IC50 ~10⁻³ M [1]. This represents a >300-fold loss of binding affinity when the Asp residue is removed, and a complete loss of the Asp-Ala N-terminal chelation motif that coordinates Cu(II).

epitope mapping IC50 monoclonal antibody binding affinity

Human Aβ(1-6) Exhibits Species-Specific Cu(II) Coordination Mode Distinct from Mouse Aβ(1-6) at Physiological pH

Potentiometric and spectroscopic studies of Cu(II) complexes with human and mouse Aβ N-terminal fragments (1-6, 1-9, 1-10) demonstrate that, in the pH range 5–9, human fragments adopt a different coordination mode compared to mouse fragments. In mouse fragments, the amide nitrogen of His6 coordinates Cu(II) (pK₁(amide) ≈ 5), whereas in human fragments, coordination proceeds through the amide nitrogen of Ala2 [1]. Consequently, mouse Aβ fragments are significantly more effective in Cu(II) binding than human fragments across the physiological pH range [1]. The Arg5/Gly5 substitution (human Arg vs. mouse Gly at position 5) is the structural determinant of this species-specific coordination difference [1].

copper binding species specificity coordination chemistry Alzheimer's disease

High-Value Application Scenarios for Amyloid β-Protein (1-6) Based on Quantified Differentiation


Preclinical Safety Screening of Alzheimer's Vaccine Candidates Requiring Absence of T-Cell Activation

Aβ(1-6) is the active pharmaceutical ingredient of CAD106 (Novartis), which advanced to Phase II/III clinical trials due to its demonstrated lack of Aβ-specific T-cell activation—a safety liability that terminated the AN1792 program. In direct comparative ELISPOT assays, CAD106-immunized mice showed only background T-cell spots while Aβ1-42 immunization produced a 3–4-fold increase [1]. Researchers developing next-generation active immunotherapies should use Aβ(1-6) as the benchmark antigen for T-cell safety screening, as longer Aβ fragments intrinsically contain T-cell epitopes that confound safety assessment.

High-Throughput LC-MS Screening of Metal-Catalyzed Oxidation Inhibitors Using Aβ(1-6) as a Validated Model Substrate

The validated LC-MS assay using Aβ(1-6) enables specific detection of metal-catalyzed oxidation products via characteristic mass shifts of −45 Da (singly charged) and −89 Da (doubly charged) [1]. This assay distinguished curcumin as an effective oxidation inhibitor while correctly identifying dibutylhydroxytoluene, β-carotene, tocopherol, estradiol, and nicotine as inactive—demonstrating assay specificity. No alternative Aβ fragment has been validated for this quantitative screening application. Procurement of Aβ(1-6) with defined purity (>95%) is essential for assay reproducibility.

Antibody Characterization and Epitope Mapping for Anti-Aβ Immunoassay Development

DAEFRH (1-6) represents the minimal high-affinity epitope for the majority of N-terminal anti-Aβ antibodies, with IC50 values of 3.0×10⁻⁶ M (polyclonal sera) and 8×10⁻⁷ M (mAb 10D5) [1]. Shorter fragments like FRH (4-6) lose >300-fold binding affinity. Aβ(1-6) is therefore the optimal reference standard for calibrating ELISA-based Aβ quantification assays, characterizing antibody specificity, and developing novel diagnostic antibodies targeting the Aβ N-terminus. Its non-aggregating nature ensures consistent coating efficiency and eliminates the well-to-well variability associated with fibrillogenic longer peptides.

Human-Specific Copper Coordination Studies Requiring Species-Matched N-Terminal Aβ Fragment

Cu(II) coordination studies with human Aβ(1-6) reveal a coordination mode (via Asp1 and the amide nitrogen of Ala2) that is fundamentally distinct from mouse Aβ(1-6) (via Asp1 and the amide nitrogen of His6) at physiological pH [1]. The human Arg5 vs. mouse Gly5 substitution drives this difference. Researchers investigating the role of copper in Aβ-mediated oxidative stress in human Alzheimer's disease must use human-sequence Aβ(1-6) rather than mouse-sequence peptide to obtain physiologically relevant coordination chemistry data. This species specificity is not captured by longer Aβ fragments where additional His residues (His13, His14) introduce competing copper binding sites.

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